Xav-939

Tankyrase inhibition Wnt/β-catenin signaling PARP family

XAV-939 (NVP-XAV939) is a small-molecule tankyrase (TNKS) inhibitor that selectively suppresses Wnt/β-catenin-mediated transcription. In cell-free assays, it inhibits tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2) with IC50 values of 11 nM and 4 nM, respectively , stabilizing Axin and promoting β-catenin degradation.

Molecular Formula C14H11F3N2OS
Molecular Weight 312.31 g/mol
CAS No. 284028-89-3
Cat. No. B1684123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXav-939
CAS284028-89-3
SynonymsXAV939;  XAV 939;  XAV-939.
Molecular FormulaC14H11F3N2OS
Molecular Weight312.31 g/mol
Structural Identifiers
SMILESC1CSCC2=C1N=C(NC2=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C14H11F3N2OS/c15-14(16,17)9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20)
InChIKeyKLGQSVMIPOVQAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

XAV-939 CAS 284028-89-3: Tankyrase 1/2 Inhibitor for Wnt/β-Catenin Research Procurement


XAV-939 (NVP-XAV939) is a small-molecule tankyrase (TNKS) inhibitor that selectively suppresses Wnt/β-catenin-mediated transcription. In cell-free assays, it inhibits tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2) with IC50 values of 11 nM and 4 nM, respectively , stabilizing Axin and promoting β-catenin degradation [1]. It exhibits no activity against CRE, NF-κB, or TGF-β reporter systems , positioning it as a targeted tool compound for dissecting Wnt-dependent cellular processes.

Why XAV-939 (CAS 284028-89-3) Cannot Be Interchanged with Other Wnt Pathway Modulators


Wnt pathway inhibitors diverge sharply in molecular target, mechanism, and selectivity profile. XAV-939 directly binds the catalytic PARP domains of TNKS1/2 with sub-10 nM affinity [1], whereas IWR-1-endo occupies an accessory pocket of TNKS to induce Axin stabilization [2] and IWP-2 targets Porcupine (Porcn) to block Wnt ligand secretion [3]. Critically, XAV-939 exhibits promiscuous inhibition of PARP1 in vitro and in cells [4], a liability absent in tankyrase-selective alternatives such as IWR-1 and AZ-6102 [5]. These mechanistic and selectivity differences preclude simple one-to-one substitution without re-optimizing assay conditions and interpreting off-target contributions.

XAV-939 Procurement Evidence: Quantitative Differentiation from Wnt Pathway Comparators


Biochemical Potency: XAV-939 vs. IWR-1-endo vs. G007-LK vs. IWP-2

XAV-939 inhibits TNKS1 and TNKS2 with IC50 values of 11 nM and 4 nM, respectively, representing 12- to 45-fold greater biochemical potency than IWR-1-endo (IC50 = 131 nM and 56 nM) and approximately 4- to 6-fold greater potency than G007-LK (IC50 = 46 nM and 25 nM) [1]. IWP-2 operates through an orthogonal mechanism (Porcn inhibition, IC50 = 27 nM) [2].

Tankyrase inhibition Wnt/β-catenin signaling PARP family

Cellular Wnt Pathway Inhibition: TCF Reporter Activity

In a cell-based TCF-luciferase reporter assay, XAV-939 inhibits Wnt signaling with an IC50 of 300 nM . By comparison, IWR-1-endo exhibits a cellular Wnt IC50 of 180 nM under comparable conditions , indicating that despite XAV-939's superior biochemical TNKS potency, the cellular Wnt inhibition windows are partially overlapping.

Wnt reporter assay β-catenin transcription Cellular IC50

PARP Family Selectivity Profile: Promiscuity vs. Tankyrase-Selective Alternatives

XAV-939 is a promiscuous tankyrase inhibitor that also potently inhibits PARP1 in vitro and in cells [1]. In contrast, IWR-1-endo exhibits minimal activity against PARP1 or PARP2 (IC50 >18.75 µM) , and AZ-6102 is tankyrase-selective [2]. This promiscuity necessitates inclusion of appropriate PARP1/2 inhibitor controls in experiments where tankyrase-specific effects are to be isolated.

PARP selectivity Off-target activity Polypharmacology

Solubility and Formulation Practicality

XAV-939 exhibits moderate solubility in DMSO, with reported values ranging from 12 mg/mL (38.4 mM) [1] to 50 mM under optimized conditions. This solubility window is comparable to many tool compounds but requires warming to 55°C for complete dissolution at higher concentrations . In contrast, IWR-1-endo achieves lower DMSO solubility (10 mg/mL) , potentially limiting high-concentration stock preparation.

Compound solubility DMSO stock preparation In vitro handling

In Vivo Combination Efficacy: Synergy with mTOR and Checkpoint Inhibitors

XAV-939 synergizes with RAD-001 (everolimus) to increase apoptosis in MPNST cell lines when combined at IC25 concentrations [1]. Additionally, XAV-939 potentiates the therapeutic outcome of PD-L1 blockade therapy in bone marrow-derived fibroblast (BMF)-mixed tumor xenografts [2]. These combination effects are not documented for IWR-1 or IWP-2 in the same contexts, highlighting XAV-939's utility in targeted combination screening.

Combination therapy PD-L1 blockade mTOR inhibition Xenograft models

Osteogenic Differentiation Enhancement in Human Mesenchymal Stem Cells

XAV-939 enhances osteoblastic differentiation of human bone marrow-derived mesenchymal stem cells (hBMSCs), as evidenced by increased alkaline phosphatase (ALP) activity and in vitro mineralized matrix formation [1]. Global gene expression profiling revealed 847 upregulated and 614 downregulated transcripts compared to vehicle-treated controls [2]. While other tankyrase inhibitors (IWR-1, G007-LK) also enhance osteoclastogenesis in certain contexts [3], XAV-939's osteogenic effect is quantitatively characterized and provides a defined phenotypic outcome for stem cell research applications.

Osteoblastogenesis hMSC differentiation Bone formation

Optimal Research and Procurement Use Cases for XAV-939 (CAS 284028-89-3)


High-Throughput Wnt Pathway Screening with Maximal Biochemical Potency

Due to its sub-10 nM biochemical IC50 against TNKS1/2, XAV-939 is well-suited for high-throughput screening campaigns where robust Wnt pathway inhibition is required at low compound concentrations, minimizing off-target effects from high DMSO levels . Its 12-45× potency advantage over IWR-1-endo translates to lower compound consumption and reduced vehicle interference in automated liquid handling systems .

Combination Therapy Studies with mTOR or Immune Checkpoint Inhibitors

Researchers investigating Wnt pathway crosstalk with mTOR signaling or tumor immune evasion should prioritize XAV-939 based on documented synergy with RAD-001 (everolimus) in MPNST models and potentiation of PD-L1 blockade in BMF-mixed xenografts . These combination effects are not established for alternative tankyrase inhibitors, making XAV-939 the preferred starting point for such studies.

Stem Cell Osteogenic Differentiation Protocols Requiring a Defined Positive Control

XAV-939 provides a robust, literature-validated enhancer of osteoblastic differentiation in hMSCs, characterized by increased ALP activity, mineralized matrix formation, and global transcriptomic changes . Its reproducible osteogenic phenotype makes it an ideal positive control for bone formation assays and stem cell engineering workflows where consistent differentiation outcomes are critical .

Wnt Pathway Mechanistic Studies Requiring Axin Stabilization Without Direct β-Catenin Binding

Unlike β-catenin/CBP interaction inhibitors (e.g., ICG-001), XAV-939 acts upstream by stabilizing Axin through direct TNKS1/2 catalytic domain binding . This mechanism is distinguishable from IWR-1-endo's Axin interaction and IWP-2's Porcn inhibition, enabling researchers to dissect distinct nodes within the Wnt pathway. However, its PARP1 promiscuity necessitates inclusion of PARP1/2-selective controls (e.g., IWR-1 or AZ-6102) to attribute effects specifically to tankyrase inhibition [1].

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